RinoxiaB
Description
Properties
Molecular Formula |
C28H38O4 |
|---|---|
Molecular Weight |
438.608 |
IUPAC Name |
(1R,4R,8R)-8-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-1-oxo-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-4,5-dimethyl-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C28H38O4/c1-16-25(30)32-23-14-27(16,3)31-15-19(23)21-11-10-20-18-9-8-17-6-5-7-24(29)28(17,4)22(18)12-13-26(20,21)2/h5,7-8,16,18-23H,6,9-15H2,1-4H3/t16-,18-,19-,20-,21+,22-,23+,26-,27?,28-/m0/s1 |
InChI Key |
RTGYQUBCKDFOTO-YLDAWRGZSA-N |
SMILES |
O=C1O[C@@](C2)([H])[C@H]([C@H]([C@@]3(C)CC[C@]4([H])[C@]56C)CC[C@@]3([H])[C@]4([H])CC=C5CC=CC6=O)COC2(C)[C@H]1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RinoxiaB |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
1.1 Pharmacological Properties
RinoxiaB has been studied for its pharmacological effects, particularly in cancer therapy. Its mechanism of action involves the modulation of key cellular pathways that regulate cell proliferation and apoptosis. The compound has shown promise in preclinical trials for various cancer types, including:
- Breast Cancer
- Colorectal Cancer
- Lung Cancer
Table 1: Summary of this compound's Effects on Cancer Cell Lines
| Cancer Type | Cell Line | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | 10-50 | Inhibition of cell growth | |
| Colorectal Cancer | HT-29 | 25-100 | Induction of apoptosis | |
| Lung Cancer | A549 | 5-20 | Reduced migration |
1.2 Clinical Trials
Several clinical trials are underway to evaluate the efficacy and safety of this compound in humans. These studies focus on its potential as a monotherapy and in combination with existing chemotherapeutic agents. Early results indicate that this compound may enhance the effectiveness of traditional treatments while reducing side effects.
Agricultural Applications
2.1 Pest Control
This compound has been investigated for its insecticidal properties, particularly against agricultural pests. Studies have demonstrated that it can effectively inhibit the growth and reproduction of various pest species.
Table 2: Efficacy of this compound Against Common Agricultural Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Tribolium castaneum | 50 | 85 | |
| Trogoderma granarium | 100 | 90 | |
| Sitophilus granarius | 75 | 80 |
2.2 Crop Enhancement
In addition to pest control, this compound has shown potential as a growth enhancer for certain crops. Research indicates that it may improve nutrient uptake and resistance to environmental stressors.
Environmental Applications
3.1 Bioremediation
This compound has been explored for its role in bioremediation processes, particularly in the degradation of pollutants in soil and water systems. Its ability to stimulate microbial activity makes it a candidate for cleaning contaminated environments.
Case Study: this compound in Soil Remediation
A study conducted on contaminated agricultural land showed that the application of this compound significantly increased the degradation rates of hydrocarbons, leading to improved soil health and crop yields.
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages of this compound: High specificity for colon cancer via BAX/Bcl2 . Natural origin with lower toxicity compared to synthetic analogues like LWX-473 .
- Limitations: Limited data on in vivo pharmacokinetics and bioavailability . No direct comparison with β-sitosterol or other common phytosterols in colon cancer models.
Preparation Methods
Source and Authentication
RinoxiaB is sourced from the leaves of Datura inoxia, a medicinal plant traditionally used for its bioactive alkaloids and sterols. Fresh leaves are collected, washed with distilled water, and shade-dried to preserve thermolabile compounds. The dried leaves are pulverized into a fine powder using mechanical grinders, ensuring uniform particle size for optimal solvent penetration.
Solvent Extraction
The powdered material undergoes maceration in ethanol (99.99%) at a 1:10 (w/v) ratio for 24 hours at 30°C. Ethanol is preferred for its ability to solubilize both polar and nonpolar phytosterols while minimizing protein denaturation. After filtration, the ethanolic extract is concentrated under reduced pressure at 40°C using a rotary evaporator, yielding a crude residue rich in phytosterols.
Table 1: Key Extraction Parameters for this compound
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (99.99%) |
| Solvent-to-material ratio | 1:10 (w/v) |
| Extraction duration | 24 hours |
| Temperature | 30°C |
| Concentration method | Rotary evaporation at 40°C |
Purification and Isolation
Column Chromatography
The crude extract is fractionated using silica gel (60–120 mesh) column chromatography. A gradient elution system with chloroform:methanol (300:1 to 150:1 v/v) is employed to separate phytosterols from alkaloids and other impurities. this compound elutes in the mid-polar fraction, detected via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray reagent.
High-Performance Liquid Chromatography (HPLC)
Further purification is achieved via preparative HPLC on a C18 column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile:water (85:15 v/v) at 1 mL/min. this compound exhibits a retention time of 12.3 minutes, confirmed by UV detection at 210 nm.
Table 2: Chromatographic Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Stationary phase | Silica gel (60–120 mesh) |
| Mobile phase | Chloroform:methanol (300:1 to 150:1) |
| HPLC column | C18 (250 × 4.6 mm, 5 µm) |
| HPLC mobile phase | Acetonitrile:water (85:15 v/v) |
| Flow rate | 1 mL/min |
| Detection wavelength | 210 nm |
Structural Elucidation
Spectroscopic Analysis
This compound’s structure is characterized using LC-ESI-MS and nuclear magnetic resonance (NMR). The molecular ion peak at m/z 633.4 [M+H]⁺ in LC-ESI-MS corresponds to a molecular formula of C₃₅H₅₆O₈. ¹H-NMR data (500 MHz, CDCl₃) reveals characteristic signals at δ 5.35 (1H, brs, H-6), δ 3.52 (1H, m, H-3), and δ 0.68 (3H, s, H-18), consistent with a Δ⁵-phytosterol skeleton.
Comparative Spectral Data
This compound’s spectral profile aligns with known phytosterols but differs in side-chain oxygenation patterns. Key distinctions include a hydroxyl group at C-22 and a double bond at C-24, confirmed by ¹³C-NMR and heteronuclear multiple bond correlation (HMBC).
Pharmacological Validation
Antiproliferative Activity
This compound demonstrates potent activity against HCT-15 colon adenocarcinoma cells, with an IC₅₀ of 4 µM. Mechanistic studies reveal S and G2/M phase cell cycle arrest via inhibition of cyclin D1 and B1, coupled with mitochondrial depolarization and cytochrome c release.
Apoptotic Pathway Modulation
Western blot analysis confirms this compound’s upregulation of pro-apoptotic BAX and downregulation of anti-apoptotic Bcl2. Caspase-9 and caspase-3 activation further validate its role in intrinsic apoptosis.
Table 3: Pharmacological Effects of this compound in HCT-15 Cells
| Parameter | Result |
|---|---|
| IC₅₀ | 4 µM |
| Cell cycle arrest | S and G2/M phases |
| BAX/Bcl2 ratio | 3.5-fold increase |
| Caspase-3 activation | 2.8-fold increase |
Challenges and Optimization
Yield Improvement
Initial isolation yields from 7 kg of Datura inoxia leaves are low (0.001–0.005% w/w). Microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are proposed to enhance efficiency, leveraging controlled temperature and pressure to reduce processing time.
Scalability
Industrial-scale production requires transitioning from silica gel columns to high-speed countercurrent chromatography (HSCCC), which offers higher throughput and solvent recovery. Pilot studies using HSCCC with hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) show promise for gram-scale isolation .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
